molecular formula C16H19N3O4S B1664943 Ampicillin CAS No. 69-53-4

Ampicillin

Cat. No. B1664943
CAS RN: 69-53-4
M. Wt: 349.4 g/mol
InChI Key: AVKUERGKIZMTKX-UHFFFAOYSA-N
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Description

Ampicillin is a penicillin antibiotic used to treat or prevent many different types of infections such as bladder infections, pneumonia, gonorrhea, meningitis, or infections of the stomach or intestines . It’s a semi-synthetic derivative of penicillin that functions as an orally active broad-spectrum antibiotic .


Synthesis Analysis

The degradation reaction of ampicillin with hydroxyl radical was investigated by the density functional theory (DFT) method . All the calculations were performed with B3LYP functional at 6-31G(d,p) basis set .


Molecular Structure Analysis

Ampicillin trihydrate is chemically associated with the empirical formula C16H19N3O4S·3H2O . It’s a semi-synthetic amino-penicillin derived from the elementary penicillin nucleus, 6-aminopenicillanic acid . Quantum chemical calculations of molecular geometries (bond lengths and bond angles) and bonding features of the monomer and dimer of ampicillin trihydrate in the ground state have been carried out .


Chemical Reactions Analysis

The thermodynamic energy values and reaction rates of all possible reaction paths were calculated . The addition of the hydroxyl radical to the carbonyl group of the beta-lactam ring is thermodynamically the most probable reaction path .


Physical And Chemical Properties Analysis

Ampicillin is a white, crystalline powder; practically odourless . The molecular formula is C16H19N3O4S, and the molecular weight is 349.405 .

Safety And Hazards

Ampicillin may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction . It may cause eye irritation on direct contact . Ingestion may cause irritation and malaise . It may cause serious or fatal hypersensitivity (anaphylactic) reactions in some individuals .

properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1
Source PubChem
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InChI Key

AVKUERGKIZMTKX-NJBDSQKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

69-52-3 (mono-hydrochloride salt), 7177-48-2 (trihydrate)
Record name Ampicillin [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID4022602
Record name Ampicillin
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Molecular Weight

349.4 g/mol
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Physical Description

Solid
Record name Ampicillin
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Solubility

SOL IN WATER, DIMETHYL SULFOXIDE; DECOMP @ 199-202 °C; SPECIFIC ROTATION: +287.9 DEG @ 23 °C/D (WATER) /ANHYDROUS FORM/, CRYSTALS FROM WATER; SPARINGLY SOL IN WATER @ ROOM TEMPERATURE; DECOMP @ 202 °C; SPECIFIC ROTATION: +281 DEG @ 21 °C/D (WATER) /MONOHYDRATE/, 1 Gm dissolves in about 90 ml of water, 20 ml of methanol, 250 ml of absolute ethanol, 13 ml of dimethylacetamide, and less than 10 ml of dimethylsulfoxide; practically insoluble in ether, ethyl acetate, petroleum ether, benzene, and chloroform., In water, 10.1X10+3 mg/l at 21 °C, 1.01E+004 mg/L (at 21 °C)
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Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Ampicillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Ampicillin interferes with an autolysin inhibitor., SINCE PENICILLIN HAS NO EFFECT ON EXISTING CELL WALLS, BACTERIA MUST BE MULTIPLYING FOR BACTERICIDAL ACTION OF PENICILLIN TO BE MANIFEST. /PENICILLINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin binding proteins located on the inner membrane of the bacterial cell wall. Penicillin binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/
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Impurities

Impurities of ampicillin that occur during preparation of the product are D-(-)-alpha-phenylglycine and 6-aminopenicillanic acid. It has been reported that sodium ampicillin in aqueous solution undergoes a reaction to form oligomeric products.
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Product Name

Ampicillin

Color/Form

White, crystalline powder, White crystalline powder or as white, needle-like crystals

CAS RN

69-53-4
Record name Ampicillin
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Melting Point

202 °C, with decomposition, 208 °C
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Record name Ampicillin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
808,000
Citations
PI Rafailidis, ME Falagas - Kucers' The Use of Antibiotics, 2017 - taylorfrancis.com
… to ampicillin. … ampicillin sodium (see Chapter 5, Ampicillin and amoxicillin) and the beta-lactamase inhibitor sulbactam sodium (see Chapter 13, Beta-lactamase inhibitors). Ampicillin …
Number of citations: 180 www.taylorfrancis.com
DM Campoli-Richards, RN Brogden - Drugs, 1987 - Springer
… In combination with ampicillin 1 it extends the antibacterial activity of ampicillin to include β… ampicillin is therefore administered parenterally, although another linked sulbactam-ampicillin …
Number of citations: 150 link.springer.com
E Ivashkiv - Analytical profiles of drug substances, 1973 - Elsevier
… presenting general description of ampicillin and information like … Further the stability ampicillin is discussed in this chapter. … protein binding properties of ampicillin are illustrated. Finally, …
Number of citations: 25 www.sciencedirect.com
G Foulds - Reviews of Infectious Diseases, 1986 - academic.oup.com
… , a potent synergist with ampicillin against a broad range of clinically important organisms in humans, are similar to those of ampicillin. The kinetics of ampicillin were not affected by co-…
Number of citations: 145 academic.oup.com
CV Towers, MH Carr, G Padilla, T Asrat - American journal of obstetrics and …, 1998 - Elsevier
… the use of antenatal ampicillin affects the incidence of and … ampicillin and 13 of the 15 bacterial isolates from these neonates (87%) were resistant to ampicillin, versus only 2 ampicillin-…
Number of citations: 242 www.sciencedirect.com
W Von Daehne, E Frederiksen… - Journal of medicinal …, 1970 - ACS Publications
… (ampicillin) is described. In vitro these esters are hydrolyzed to ampicillin by nonspecific … described in this paper are hydrolyzed with liberation of ampicillin underthe influence of …
Number of citations: 274 pubs.acs.org
JP Hou, JW Poole - Journal of Pharmaceutical Sciences, 1969 - Elsevier
The amphoteric penicillins, ampicillin and Wy-4508 (cyclacillin), possess properties similar to the alicyclacillinphatic amino acids. At a pH equal to the isoelectric point (PI) they exist …
Number of citations: 107 www.sciencedirect.com
P Acred, DM Brown, DH Turner… - British journal of …, 1962 - Wiley Online Library
… IN THEHEN The mean urinary excretion from the left and right kidneys of4 hens each of which received 100 mg ampicillin and100 mg ampicillin +100 mg probenecid. Ampicillin was …
Number of citations: 157 bpspubs.onlinelibrary.wiley.com
BD Raynor - Primary Care Update for OB/GYNS, 1997 - Elsevier
… in the creation of ampicillin, a drug with a broadened spectrum of activity. Penicillin and … Ampicillin has more extended activity against aerobic gram-negative bacilli than penicillin, but an …
Number of citations: 43 www.sciencedirect.com
JP Hou, JW Poole - Journal of Pharmaceutical Sciences, 1969 - Elsevier
… of investigations of ampicillin pHsolubility … ampicillin have not been reported in the literature. The purpose of this study was to investigate the kinetics of hydrolytic reactions of ampicillin …
Number of citations: 170 www.sciencedirect.com

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